molecular formula C8H5BrClFO2 B1419055 Methyl 4-bromo-2-chloro-5-fluorobenzoate CAS No. 908248-32-8

Methyl 4-bromo-2-chloro-5-fluorobenzoate

Cat. No. B1419055
M. Wt: 267.48 g/mol
InChI Key: STIGMHTZDYRUGA-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-chloro-5-fluorobenzoate” is a chemical compound with the molecular formula C8H5BrClFO2 . It has a molecular weight of 267.48 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-chloro-5-fluorobenzoate” consists of a benzoic acid ester with bromine, chlorine, and fluorine substituents. The InChI code for this compound is 1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-chloro-5-fluorobenzoate” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-bromo-2-chloro-5-fluorobenzoate and its derivatives are primarily explored for their chemical synthesis and properties. For instance, the synthesis of Methyl 4-bromo-2-methoxybenzoate, a closely related compound, from 4-bromo-2-fluorotoluene involves several steps including bromination and hydrolysis, leading to a final product with high purity (Chen Bing-he, 2008)(Chen, 2008). Additionally, the thermochemical properties of halogen-substituted benzoic acids, similar in structure to Methyl 4-bromo-2-chloro-5-fluorobenzoate, have been thoroughly analyzed. This study developed a group contribution procedure to evaluate the enthalpies of formation and vaporization of these compounds, providing a valuable tool for understanding their energetic and structural characteristics (K. Zherikova, S. Verevkin, 2019)(Zherikova & Verevkin, 2019).

Crystallographic and Molecular Structure Analysis

Research has been conducted on the crystal structures of various benzoic acid derivatives, including those with halogen substitutions similar to Methyl 4-bromo-2-chloro-5-fluorobenzoate. These studies involve X-ray powder diffraction and electronic structure calculations, offering insights into the molecular geometry, intermolecular interactions, and electronic properties of these compounds (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019)(Pramanik, Dey, & Mukherjee, 2019).

Biological and Environmental Applications

While specific studies on Methyl 4-bromo-2-chloro-5-fluorobenzoate are not prevalent, derivatives of halogen-substituted benzoates have been researched for various biological and environmental applications. For instance, halogen-substituted methyl benzoate esters have been subjected to enzymatic dihydroxylation studies, revealing interesting insights into their metabolic pathways and potential environmental interactions (V. Semak, Thomas A. Metcalf, M. Endoma-Arias, P. Mach, T. Hudlický, 2012)(Semak et al., 2012). Additionally, studies on cobalt-catalyzed carbonylation of similar compounds have demonstrated a chemoselective approach to synthesize fluorinated benzoic acids, highlighting the potential of these substances in synthetic chemistry and material sciences (V. Boyarskiy, M. Fonari, Tatiana S. Khaybulova, M. Gdaniec, Y. Simonov, 2010)(Boyarskiy et al., 2010).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 4-bromo-2-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIGMHTZDYRUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chloro-5-fluorobenzoate

Synthesis routes and methods I

Procedure details

4-bromo-2-chloro-5-fluorobenzoic acid (Apollo PC9723, 5 g; 19.73 mmol; 1 eq.) was dissolved in MeOH (100 mL). The solution was cooled down to 0° C. SOCl2 (4.29 mL; 59.18 mmol; 3 eq.) was added dropwise (addition took 15 min and IT increased to 9° C.). The reaction mixture was stirred at RT for 2 days. The reaction mixture was concentrated and the crude mixture was dissolved in EtOAc (100 mL) and washed with a saturated aqueous solution of NaHCO3(30 mL) and brine (30 mL), dried over MgSO4 and concentrated under vacuum affording the title compound as a white powder (5.26 g, 99%), 1H NMR (DMSO-d6, 300 MHz) δ 8.10-8.08 (d, J=6.28 Hz, 1H), 7.86-7.83 (d, J=8.63 Hz, 1H), 3.87 (s, 3H). HPLC (Method A) Rt 4.32 min (Purity: 99.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-chloro-5-fluorobenzoic acid (25.40 g, 100.00 mmol) in methanol (300 mL) was added thionyl chloride (0.8 mL, 11.00 mmol) over 5 min at 0° C. The reaction mixture was heated to reflux for 8 h and then neutralized by slow addition of sodium bicarbonate (5.0 g) at 0° C. The solid was filtered out and washed with ethyl acetate (50 mL), the combined filtrate was concentrated in vacuo to afford the title compound as a pale yellow solid (24.7 g, 92%): 1H NMR (300 MHz, CDCl3) δ 7.68-7.60 (m, 2H), 3.91 (s, 3H).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-bromo-2-chloro-5-fluorobenzoate
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Methyl 4-bromo-2-chloro-5-fluorobenzoate
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Reactant of Route 6
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Citations

For This Compound
1
Citations
T Focken, S Chowdhury, A Zenova… - Journal of medicinal …, 2018 - ACS Publications
… Methyl 4-bromo-2-chloro-5-fluorobenzoate (41) was converted into phenyl benzyl ether 42 in a three-step sequence consisting of ester reduction by LiBH 4 , sulfonylation of the …
Number of citations: 31 pubs.acs.org

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